molecular formula C21H24N4O2 B1631503 isoquinolinylidene)acetaMide

isoquinolinylidene)acetaMide

Cat. No.: B1631503
M. Wt: 364.4 g/mol
InChI Key: WQFHCZGUBRVAAW-UHFFFAOYSA-N
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Description

(Isoquinolinylidene)acetamide is a heterocyclic compound featuring an isoquinoline backbone fused with an acetamide functional group. Isoquinoline derivatives are structurally related to quinoline but differ in the position of the nitrogen atom within the bicyclic framework. This structural distinction imparts unique electronic and steric properties, making such compounds valuable in pharmaceutical and materials chemistry. Acetamide groups are known for their hydrogen-bonding capabilities, which enhance molecular interactions in biological systems.

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

2-[(4-acetylphenyl)diazenyl]-2-(3,3-dimethyl-2,4-dihydro-1H-isoquinolin-1-yl)acetamide

InChI

InChI=1S/C21H24N4O2/c1-13(26)14-8-10-16(11-9-14)24-25-19(20(22)27)18-17-7-5-4-6-15(17)12-21(2,3)23-18/h4-11,18-19,23H,12H2,1-3H3,(H2,22,27)

InChI Key

WQFHCZGUBRVAAW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)N=NC(C2C3=CC=CC=C3CC(N2)(C)C)C(=O)N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=NC(C2C3=CC=CC=C3CC(N2)(C)C)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogs include:

  • Acetaldehyde-derived acetamides (e.g., (purin-9-yl)acetaldehyde and (coumarinyloxy)acetaldehyde): Used in synthesizing hybrid molecules via 1,3-dipolar cycloaddition reactions. These compounds exhibit antioxidant and enzyme-inhibitory activities .
  • Heterocyclic acetamides (e.g., pyridinylacetamide, quinolinylacetamide): Differ in the aromatic system fused with the acetamide group, altering solubility and reactivity.

Physical and Chemical Properties

Table 1: Comparative Properties of Acetamide Derivatives

Property (Isoquinolinylidene)acetamide* Acetaldehyde Malonaldehyde Purine-Coumarin Hybrids
Molecular Weight (g/mol) ~215 (estimated) 44.05 72.06 300–400
Solubility Moderate (polar solvents) Miscible in water Low (aqueous) Variable (DMSO-dependent)
Reactivity Electrophilic substitution Oxidizes to acetic acid Polymerizes readily Cycloaddition-prone

*Estimated based on structural analogs due to lack of direct data.

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